N-Ethyl-5-ethynyl-2-methylbenzamide
Description
N-Ethyl-5-ethynyl-2-methylbenzamide is a benzamide derivative characterized by a benzamide backbone substituted with an ethyl group at the nitrogen atom, a methyl group at the 2-position, and an ethynyl group at the 5-position of the aromatic ring. Benzamides are widely studied for their versatility in organic synthesis and applications in catalysis, pharmaceuticals, and agrochemicals. The ethynyl group in this compound may confer unique reactivity, such as participation in click chemistry or metal-catalyzed cross-coupling reactions, though specific studies on this molecule are absent in the provided sources.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-ethyl-5-ethynyl-2-methylbenzamide |
InChI |
InChI=1S/C12H13NO/c1-4-10-7-6-9(3)11(8-10)12(14)13-5-2/h1,6-8H,5H2,2-3H3,(H,13,14) |
InChI Key |
SMKWIFCJHVMFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)C#C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-ethynyl-2-methylbenzamide typically involves the reaction of 5-ethynyl-2-methylbenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve steps such as esterification, followed by amidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-ethynyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Ethyl-5-ethynyl-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-5-ethynyl-2-methylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-Ethyl-5-ethynyl-2-methylbenzamide with structurally related benzamides from the evidence:
Key Observations :
- Substituent Positioning : The target compound’s 2-methyl and 5-ethynyl groups contrast with the 3-methyl substituent in and halogen/heterocyclic groups in agrochemicals . Ortho-substituents (e.g., 2-methyl) may sterically hinder reactions compared to meta-substituted analogs.
- N-Substituent Effects : The ethyl group in the target compound is less polar than the hydroxy-dimethylethyl group in , which could influence solubility or catalytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
